N-[2-(2-thienyl)ethyl]-1-naphthamide
Description
N-[2-(2-thienyl)ethyl]-1-naphthamide is a naphthamide derivative characterized by a 1-naphthyl core substituted with an amide group linked to a 2-(2-thienyl)ethyl moiety.
Properties
Molecular Formula |
C17H15NOS |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H15NOS/c19-17(18-11-10-14-7-4-12-20-14)16-9-3-6-13-5-1-2-8-15(13)16/h1-9,12H,10-11H2,(H,18,19) |
InChI Key |
IHPSZTRBMZCTNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CC=CS3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Core Structure Differences: The target compound’s 1-naphthamide core distinguishes it from Sufentanil’s piperidine-based precursor .
Substituent Effects: The 2-(2-thienyl)ethyl group in the target compound contrasts with the 2-fluorophenyl group in ’s analog. Thienyl groups are known for modulating serotonin receptor activity, while fluorophenyl moieties often enhance lipophilicity and bioavailability . Sufentanil’s precursor includes a methoxymethyl group on piperidine, critical for opioid receptor binding , whereas the target compound lacks this feature, suggesting divergent biological targets.
Regulatory Implications :
- Structural similarity to Sufentanil precursors (e.g., shared thienylethyl groups) may raise regulatory scrutiny despite the absence of direct control status for the target compound .
Hypothesized Physicochemical and Pharmacological Properties
- Synthetic Accessibility : The absence of a piperidine ring (vs. Sufentanil precursors) could simplify synthesis, though regioselective naphthamide functionalization remains challenging.
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